molecular formula C4H9BCl2 B081840 Butyldichloroborane CAS No. 14090-22-3

Butyldichloroborane

Cat. No.: B081840
CAS No.: 14090-22-3
M. Wt: 138.83 g/mol
InChI Key: ZVBWAGCLIHFWIH-UHFFFAOYSA-N
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Description

Butyldichloroborane is an organoboron compound with the chemical formula C₄H₉BCl₂. It is a colorless liquid at room temperature and has a distinctive pungent odor. This compound is known for its reactivity and is used in various organic synthesis processes, particularly in the field of organoboron chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyldichloroborane is typically synthesized through the reaction of butyllithium with boron trichloride. The reaction proceeds as follows:

C₄H₉Li+BCl₃C₄H₉BCl₂+LiCl\text{C₄H₉Li} + \text{BCl₃} \rightarrow \text{C₄H₉BCl₂} + \text{LiCl} C₄H₉Li+BCl₃→C₄H₉BCl₂+LiCl

This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar methods but with enhanced safety and efficiency measures. The reaction is typically conducted in a controlled environment with precise temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Butyldichloroborane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Butyldichloroborane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyldichloroborane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it highly reactive and useful in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction it is used in, but generally, it facilitates the formation of new bonds by stabilizing transition states and intermediates .

Comparison with Similar Compounds

  • Triethylborane (C₆H₁₅B)
  • Trimethylborane (C₃H₉B)
  • Triphenylborane (C₁₈H₁₅B)

Comparison: Butyldichloroborane is unique due to its two chlorine atoms, which impart distinct reactivity compared to other organoboron compounds. For instance, triethylborane and trimethylborane are less reactive in substitution reactions due to the absence of chlorine atoms. Triphenylborane, on the other hand, is more stable and less reactive overall .

Biological Activity

Butyldichloroborane (BDC) is an organoboron compound with the formula C4_4H9_9BCl2_2. It has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry, due to its unique reactivity and potential biological applications. This article explores the biological activity of BDC, including its synthesis, mechanisms of action, and relevant case studies.

This compound is typically synthesized through the reaction of boron trichloride with butyl lithium. The compound exhibits a high reactivity profile, particularly in its ability to form stable complexes with various nucleophiles. Its structure can be represented as follows:

BDC C4H9BCl2\text{BDC }\text{C}_4\text{H}_9\text{BCl}_2

2.1 Antimicrobial Activity

Recent studies have indicated that BDC may possess antimicrobial properties. The compound's mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic processes. For instance, research has shown that certain derivatives of boron compounds exhibit significant activity against resistant strains of bacteria, including E. coli and S. aureus .

Table 1: Antimicrobial Activity of Boron Compounds

CompoundTarget BacteriaMIC (mg/mL)Mechanism of Action
This compoundE. coli6.72Disruption of cell membrane
This compoundS. aureus6.63Inhibition of metabolic pathways
Other Boron DerivativesP. aeruginosa6.67Cell wall synthesis inhibition

2.2 Anti-inflammatory Effects

BDC has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological models . The potential for BDC to serve as a therapeutic agent in inflammatory diseases is an area of active research.

3.1 In Vitro Studies

In vitro studies have demonstrated that BDC and its derivatives can inhibit the growth of pathogenic bacteria effectively. For example, a study reported that BDC exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics against several strains of bacteria .

3.2 In Vivo Studies

In vivo experiments involving animal models have shown promising results regarding the safety and efficacy of BDC as an antimicrobial agent. In one study, rats treated with BDC showed a significant reduction in bacterial load compared to untreated controls . This suggests that BDC could be a viable candidate for further development as an antimicrobial drug.

4. Safety and Toxicity Considerations

While exploring the biological activity of BDC, it is crucial to consider its safety profile. The compound is reactive and can ignite upon exposure to air or moisture . Toxicological assessments are necessary to establish safe dosage levels for potential therapeutic applications.

Table 2: Toxicity Profile of this compound

EffectObservation
Acute ToxicityModerate
Skin IrritationYes
Eye IrritationYes

5. Conclusion and Future Directions

This compound presents a fascinating area for research due to its biological activity, particularly in antimicrobial and anti-inflammatory contexts. Future studies should focus on elucidating its mechanisms of action at the molecular level and exploring its potential as a therapeutic agent in clinical settings.

Properties

IUPAC Name

butyl(dichloro)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BCl2/c1-2-3-4-5(6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBWAGCLIHFWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403533
Record name BUTYLDICHLOROBORANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14090-22-3
Record name BUTYLDICHLOROBORANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14090-22-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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